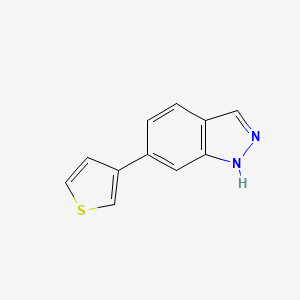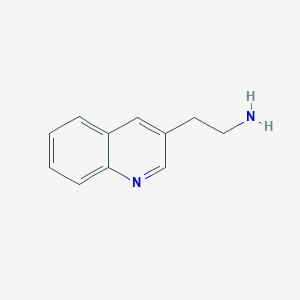
2-(Quinolin-3-YL)ethanamine
Overview
Description
2-(Quinolin-3-YL)ethanamine is a chemical compound with the CAS number 776333-52-9 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The quinoline nucleus is present in numerous biological compounds. It is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The quinoline nucleus is known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The boiling point of 2-(Quinolin-3-YL)ethanamine is predicted to be 321.2±17.0 °C . The density is predicted to be 1.123±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry
2-(Quinolin-3-YL)ethanamine serves as a core structure in various pharmacologically active compounds. Its derivatives are known for their broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities . The compound’s versatility in drug design stems from its ability to undergo chemical modifications, leading to improved therapeutic effects .
Agrochemical Research
In the realm of agrochemistry, quinoline derivatives, including those derived from 2-(Quinolin-3-YL)ethanamine, exhibit potent antimicrobial activity against various Gram-positive and Gram-negative microbial species. This makes them valuable in the development of new antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Functional Materials
Quinoline derivatives are utilized in creating functional materials due to their unique chemical properties. They are incorporated into the design of organic light-emitting diodes (OLEDs) and transistors, showcasing their potential in the electronics and display industries .
Drug Discovery
The quinoline nucleus, present in 2-(Quinolin-3-YL)ethanamine, is a privileged structure in drug discovery programs. It is a common scaffold in FDA-approved drugs and is continually being explored for the development of new molecules with enhanced biological activities .
Electronics
Quinoline compounds, including those based on 2-(Quinolin-3-YL)ethanamine, find applications in the electronics sector. They are part of the synthesis of materials used in refineries and the production of various electronic components .
Material Science
In material science, quinoline derivatives are gaining attention for their application in third-generation photovoltaics. They are being explored for use in polymer solar cells and dye-sensitized solar cells due to their favorable optoelectronic properties . Their role in the development of emission-free energy sources highlights their importance in sustainable energy research.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 2-(quinolin-3-yl)ethanamine, are known to have a wide range of biological targets due to their diverse therapeutic activities . These targets include various enzymes and receptors involved in critical biological processes .
Mode of Action
For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with the pi3k/akt/mtor pathway proteins . This pathway plays a crucial role in multiple cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacodynamic and pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant effects .
Future Directions
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of quinoline derivatives like 2-(Quinolin-3-YL)ethanamine could focus on synthesizing and investigating new structural prototypes with more effective antimicrobial and anticancer activity .
properties
IUPAC Name |
2-quinolin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIVNFEWUNEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601209 | |
| Record name | 2-(Quinolin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-3-YL)ethanamine | |
CAS RN |
776333-52-9 | |
| Record name | 2-(Quinolin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




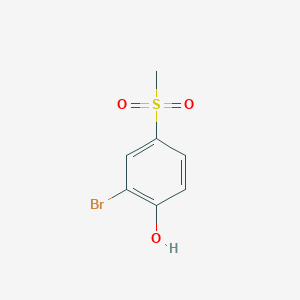
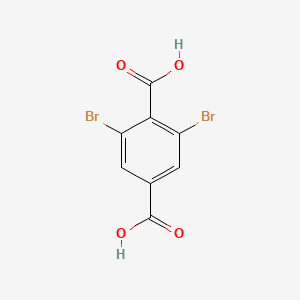

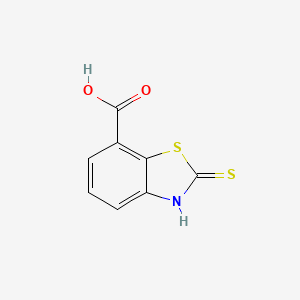


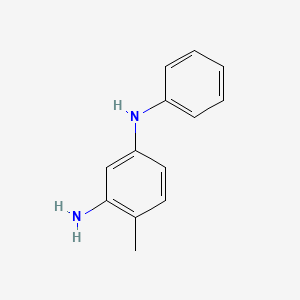
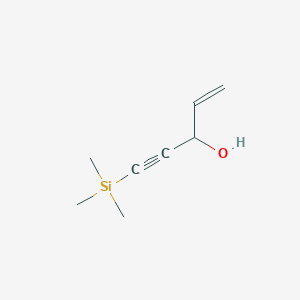
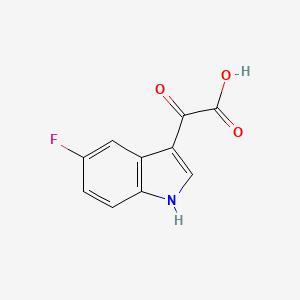
![Imidazo[1,2-a]pyrimidin-7-ylmethanol](/img/structure/B1627429.png)
